6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoimidazo[1,2-a]pyridin-2-amine2,2,2-trifluoroacetate(1:1) is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromoimidazo[1,2-a]pyridin-2-amine typically involves the reaction of 2-aminopyridine with a bromo-substituted ketone under controlled conditions. One common method involves the use of a chemodivergent reaction where the halogen atom is displaced by the nitrogen of the pyridine ring, leading to the formation of a pyridinium salt, which then undergoes cyclization to form the desired imidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of high-quality material .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromoimidazo[1,2-a]pyridin-2-amine2,2,2-trifluoroacetate(1:1) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-bromoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter systems in the brain. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
6-Bromoimidazo[1,2-a]pyridin-2-amine is unique compared to other similar compounds due to its specific substitution pattern and the presence of the trifluoroacetate group. Similar compounds include other imidazo[1,2-a]pyridines with different substituents, such as:
- 3-Bromoimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 2-Aminoimidazo[1,2-a]pyridine
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Biologische Aktivität
6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C9H7BrF3N3O2 |
Molecular Weight | 326.07 g/mol |
IUPAC Name | 6-bromoimidazo[1,2-a]pyridin-2-amine; 2,2,2-trifluoroacetic acid |
InChI Key | BEMXUXMULOIMBG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O |
The biological activity of 6-bromoimidazo[1,2-a]pyridin-2-amine is primarily attributed to its interaction with various molecular targets in the body. It has been shown to modulate neurotransmitter systems, contributing to its anticonvulsant properties . The compound's ability to affect ion channels and neurotransmitter receptors plays a crucial role in its pharmacological effects.
Anticonvulsant Activity
Research indicates that 6-bromoimidazo[1,2-a]pyridin-2-amine exhibits significant anticonvulsant properties. In animal models, it has demonstrated efficacy in reducing seizure activity without significant toxicity at therapeutic doses. For instance, a study reported that this compound did not exhibit acute toxicity in Kunming mice at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Antiproliferative Effects
In vitro studies have highlighted the compound's potential as an anticancer agent . It showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM. This selectivity for cancer cells over normal cells indicates a promising therapeutic window . Moreover, it inhibited lung metastasis in mouse models more effectively than established treatments like TAE226.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. In vitro assays showed it significantly suppressed COX-2 enzyme activity, which is crucial for inflammatory processes. The IC50 values for COX-2 inhibition were comparable to those of standard anti-inflammatory drugs such as celecoxib .
Pharmacokinetics
Pharmacokinetic studies reveal that after intravenous administration at a dose of 2 mg/kg, the clearance rate was approximately 82.7 mL/h/kg with an oral bioavailability of 31.8% following a dose of 10 mg/kg . These findings suggest that while the compound is rapidly cleared from circulation, it retains sufficient bioavailability for therapeutic use.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticonvulsant Efficacy : In a controlled study involving animal models, the compound significantly reduced seizure frequency compared to control groups.
- Cancer Cell Line Studies : Testing against various cancer cell lines demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, indicating potential for targeted cancer therapy.
- Inflammation Models : In vivo models assessing inflammation showed reduced edema and inflammatory markers when treated with this compound compared to untreated controls.
Eigenschaften
Molekularformel |
C9H7BrF3N3O2 |
---|---|
Molekulargewicht |
326.07 g/mol |
IUPAC-Name |
6-bromoimidazo[1,2-a]pyridin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H6BrN3.C2HF3O2/c8-5-1-2-7-10-6(9)4-11(7)3-5;3-2(4,5)1(6)7/h1-4H,9H2;(H,6,7) |
InChI-Schlüssel |
BEMXUXMULOIMBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.